molecular formula C12H13ClN2O B11494494 2-Chloro-7-ethyl-7-methyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile CAS No. 697230-72-1

2-Chloro-7-ethyl-7-methyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B11494494
CAS No.: 697230-72-1
M. Wt: 236.70 g/mol
InChI Key: XUHWEPPDKKDMRE-UHFFFAOYSA-N
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Description

2-Chloro-7-ethyl-7-methyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrano-pyridine core structure. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7-ethyl-7-methyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-ethyl-7-methyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium alkoxide or ethyl thioglycolate can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with ethyl thioglycolate can yield aminoester derivatives .

Scientific Research Applications

2-Chloro-7-ethyl-7-methyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-chloro-7-ethyl-7-methyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing neurotropic activities and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-ethyl-7-methyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

697230-72-1

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

2-chloro-7-ethyl-7-methyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C12H13ClN2O/c1-3-12(2)5-10-9(7-16-12)4-8(6-14)11(13)15-10/h4H,3,5,7H2,1-2H3

InChI Key

XUHWEPPDKKDMRE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=NC(=C(C=C2CO1)C#N)Cl)C

solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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